REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([OH:19])=[CH:17][C:16]=1[C:22]([CH3:25])([CH3:24])[CH3:23]>CO>[C:1]([C:5]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:2])[CH3:3].[C:22]([C:16]1[CH:17]=[C:18]([OH:19])[CH:20]=[CH:21][C:15]=1[O:14][CH3:13])([CH3:25])([CH3:23])[CH3:24]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Name
|
cupric chloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(O)C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
On termination of the reaction, mixture analysis
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([OH:19])=[CH:17][C:16]=1[C:22]([CH3:25])([CH3:24])[CH3:23]>CO>[C:1]([C:5]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:2])[CH3:3].[C:22]([C:16]1[CH:17]=[C:18]([OH:19])[CH:20]=[CH:21][C:15]=1[O:14][CH3:13])([CH3:25])([CH3:23])[CH3:24]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Name
|
cupric chloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(O)C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
On termination of the reaction, mixture analysis
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([OH:19])=[CH:17][C:16]=1[C:22]([CH3:25])([CH3:24])[CH3:23]>CO>[C:1]([C:5]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:2])[CH3:3].[C:22]([C:16]1[CH:17]=[C:18]([OH:19])[CH:20]=[CH:21][C:15]=1[O:14][CH3:13])([CH3:25])([CH3:23])[CH3:24]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Name
|
cupric chloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(O)C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
On termination of the reaction, mixture analysis
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |